4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile
Description
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)sulfonylpiperazin-1-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O2S/c18-14-3-6-17(16(19)11-14)25(23,24)22-9-7-21(8-10-22)15-4-1-13(12-20)2-5-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJIIHJMWZLMQMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)C#N)S(=O)(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile typically involves the following steps:
Sulfonation of 2,4-dichlorophenylamine: The initial step involves the sulfonation of 2,4-dichlorophenylamine using sulfuric acid to introduce the sulfonyl group.
Formation of Piperazine Derivative: The sulfonated product is then reacted with piperazine to form the piperazine derivative.
Coupling with Benzenecarbonitrile: Finally, the piperazine derivative is coupled with benzenecarbonitrile under specific reaction conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of compounds similar to 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile exhibit significant antitumor properties. For instance, studies have shown that such compounds can inhibit cancer cell proliferation by inducing apoptosis through various pathways, including the activation of caspases and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. In vitro studies revealed that it possesses activity against several bacterial strains, demonstrating potential as a new class of antimicrobial agents . The mechanism is believed to involve disruption of bacterial cell wall synthesis.
Neurological Applications
There is growing interest in the role of this compound in neurological disorders. Its ability to modulate neurotransmitter systems suggests potential applications in treating conditions like depression and anxiety. Specifically, it may influence serotonin and dopamine pathways, which are critical in mood regulation .
Case Study 1: Antitumor Efficacy
A study conducted on human breast cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound induced cell cycle arrest and apoptosis, confirming its potential as an antitumor agent .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial tests against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. These findings suggest that it could be developed into an effective treatment for bacterial infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing effects : The sulfonyl group in the target compound confers stronger acidity and electrophilicity compared to carbonyl or aryl substituents (e.g., thiophene-carbonyl in ). This enhances interactions with basic residues in biological targets.
- Chlorine positioning : The 2,4-dichloro configuration (target compound) vs. 2,3-dichloro (analogue in ) alters steric and electronic profiles. The 2,4-substitution may improve binding to hydrophobic pockets due to symmetric halogen placement.
Physicochemical Properties
- Acidity : Sulfonyl groups typically lower pKa values (e.g., pKa ~1.7 for thiophene-carbonyl analogue ). The target compound’s sulfonyl group likely results in even stronger acidity, favoring ionic interactions in physiological environments.
- Thermal stability : Sulfonamides generally exhibit higher thermal stability than carboxamides due to resonance stabilization.
Biological Activity
The compound 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile , often referred to as a piperazine derivative, has garnered attention in recent years due to its diverse biological activities. This article delves into its pharmacological implications, focusing on mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C16H15Cl2N3O2S
- Molecular Weight : 367.33 g/mol
This compound features a piperazine ring substituted with a dichlorophenylsulfonyl group and a benzenecarbonitrile moiety, contributing to its unique biological profile.
- TRPV4 Channel Modulation : Recent studies have highlighted the role of the transient receptor potential vanilloid 4 (TRPV4) channel in mediating various physiological responses. The compound has been shown to activate TRPV4 channels, leading to calcium influx in cells, which is crucial for several cellular functions including muscle contraction and sensory perception .
- Antimicrobial Activity : The sulfonamide group in the structure has been associated with antimicrobial properties. Research indicates that similar piperazine derivatives exhibit significant antibacterial activity against various pathogens by inhibiting bacterial growth through interference with metabolic pathways .
- Neuropharmacological Effects : Compounds with piperazine structures have been studied for their neuropharmacological effects, including potential anticonvulsant properties. They may interact with neurotransmitter systems, influencing excitatory and inhibitory signaling pathways in the brain .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| TRPV4 Activation | Calcium influx leading to muscle contraction | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anticonvulsant | Modulation of neurotransmitter systems |
Case Study: TRPV4 Activation in Bladder Function
A notable study investigated the effects of TRPV4 activation by this compound on urinary bladder function. The research demonstrated that activation led to enhanced bladder contractions in wild-type mice but had no effect in TRPV4 knockout models. This suggests a specific role for TRPV4 in mediating bladder overactivity, which could have implications for treating conditions like overactive bladder syndrome .
Case Study: Antibacterial Efficacy
Another study focused on the antibacterial properties of related piperazine derivatives. These compounds showed significant activity against Gram-positive and Gram-negative bacteria, indicating that modifications to the piperazine structure can enhance antimicrobial efficacy. The presence of electron-withdrawing groups like sulfonyl enhances the compound's ability to penetrate bacterial membranes .
Q & A
Basic: What synthetic strategies are recommended for synthesizing 4-{4-[(2,4-Dichlorophenyl)sulfonyl]piperazino}benzenecarbonitrile, and how can structural purity be validated?
Answer:
- Synthetic Routes : The compound can be synthesized via a multi-step process:
- Sulfonylation : React piperazine derivatives with 2,4-dichlorobenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane).
- Cyanobenzene Coupling : Introduce the benzenecarbonitrile group via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with boronic acid intermediates) .
- Purity Validation :
- HPLC (High-Performance Liquid Chromatography) with UV detection to assess purity (>95%) .
- LC-MS (Liquid Chromatography-Mass Spectrometry) to confirm molecular weight and detect impurities .
- 1H/13C NMR for structural confirmation, focusing on sulfonyl (δ ~3.1–3.5 ppm for piperazino protons) and nitrile (C≡N stretching at ~2220 cm⁻¹ in IR) groups .
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Answer:
- Spectroscopy :
- Chromatography :
Advanced: How can reaction conditions for the sulfonylation step be optimized to reduce by-product formation?
Answer:
- Factorial Design of Experiments (DoE) :
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to track sulfonyl chloride consumption and adjust reagent stoichiometry dynamically .
Advanced: What computational approaches can predict reactivity or stability issues during synthesis?
Answer:
- Quantum Chemical Calculations :
- Molecular Dynamics (MD) : Simulate solvent effects on reaction intermediates to select optimal solvents (e.g., polar aprotic for sulfonylation) .
Basic: What are the key solubility and stability considerations for handling this compound?
Answer:
- Solubility :
- Stability :
Advanced: How can researchers resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?
Answer:
- Standardized Protocols :
- Collaborative Validation : Cross-check results with multiple labs or databases (PubChem, Reaxys) .
Advanced: What strategies improve yield in multi-step syntheses involving piperazino intermediates?
Answer:
- Intermediate Trapping : Use protective groups (e.g., tert-butoxycarbonyl, Boc) for piperazino nitrogen to prevent side reactions .
- Flow Chemistry : Continuous flow reactors enhance mixing and heat transfer for exothermic steps like sulfonylation .
Basic: What safety protocols are critical when working with this compound?
Answer:
- Handling : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of sulfonyl and nitrile groups .
- Waste Disposal : Neutralize acidic/by-products before disposal (e.g., sodium bicarbonate for residual sulfonic acids) .
Advanced: How can machine learning models assist in reaction optimization for this compound?
Answer:
- Data-Driven Models :
Advanced: What are the challenges in scaling up synthesis from milligram to gram scale?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
